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molecular formula C15H21ClN2O2 B2752319 4,4'-[(4-Chlorophenyl)methylene]dimorpholine CAS No. 16361-37-8

4,4'-[(4-Chlorophenyl)methylene]dimorpholine

Cat. No. B2752319
M. Wt: 296.8
InChI Key: DAAKLUBLMJLRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06296788B1

Procedure details

70 g of p-chlorobenzaldehyde and 105 g of morpholine were heated to boiling in 260 g of methylcyclohexane in a water separator. Over the course of 45 minutes, 8.4 ml of water were removed azeotropically. The mixture was left to cool with slow stirring. At 58° C., the solution was seeded, and very fine crystals slowly precipitated out. The mixture was cooled in an ice bath to +5° C. After a post-stirring time of 1 hour, the solid which had precipitated out was filtered off with suction. The white product was washed with 2×50 ml of methylcyclohexane and dried overnight in a drying cabinet at 20° C. and 100 mbar. 129.2 g of product were obtained in the form of white crystals (87% of theory).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
260 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.[OH2:16]>CC1CCCCC1>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([N:10]2[CH2:15][CH2:14][O:16][CH2:12][CH2:11]2)[N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
105 g
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
260 g
Type
solvent
Smiles
CC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Over the course of 45 minutes, 8.4 ml of water were removed azeotropically
Duration
45 min
WAIT
Type
WAIT
Details
The mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool with slow stirring
CUSTOM
Type
CUSTOM
Details
At 58° C.
CUSTOM
Type
CUSTOM
Details
very fine crystals slowly precipitated out
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath to +5° C
CUSTOM
Type
CUSTOM
Details
After a post-stirring time of 1 hour, the solid which had precipitated out
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
The white product was washed with 2×50 ml of methylcyclohexane
CUSTOM
Type
CUSTOM
Details
dried overnight in a drying cabinet at 20° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(N1CCOCC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 129.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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